molecular formula C24H22ClN3O B1228072 2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide

2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide

Cat. No. B1228072
M. Wt: 403.9 g/mol
InChI Key: YSZNGVHVTOABOS-UHFFFAOYSA-N
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Description

2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide is a member of benzimidazoles.

Scientific Research Applications

Corrosion Inhibition

Benzimidazole derivatives, including those related to 2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide, have been studied for their corrosion inhibition properties. A study by Rouifi et al. (2020) synthesized and characterized new heterocyclic benzimidazole derivatives, assessing their inhibitory effects on carbon steel in acidic environments. These compounds, including variants of benzimidazole acetamides, demonstrated high inhibition efficiency, suggesting their potential as corrosion inhibitors in industrial applications (Rouifi et al., 2020).

Photovoltaic Efficiency and Ligand-Protein Interactions

In the field of renewable energy, benzimidazole-based compounds have shown promise as photosensitizers in dye-sensitized solar cells (DSSCs). Mary et al. (2020) synthesized benzothiazolinone acetamide analogs, which demonstrated good light harvesting efficiency and potential as photovoltaic materials. Additionally, these compounds exhibited significant non-linear optical (NLO) activity and interactions with biological targets such as cyclooxygenase 1 (COX1), highlighting their versatility in both energy and biological applications (Mary et al., 2020).

Anthelmintic Activity

Benzimidazole acetamides have also been evaluated for their anthelmintic (anti-parasitic) activity. A study by Sawant and Kawade (2011) involved the synthesis of 2-phenyl benzimidazole-1-acetamide derivatives, which were tested against Indian adult earthworms. These compounds showed effective anthelmintic activity, suggesting their potential use in treating parasitic infections (Sawant & Kawade, 2011).

Antioxidant Properties

The antioxidant properties of benzimidazole derivatives have been a subject of interest. Ayhan-Kılcıgil et al. (2012) synthesized novel benzimidazole acetamide derivatives and evaluated their antioxidant effects in vitro. These compounds exhibited significant effects in tests such as lipid peroxidation and free radical scavenging, indicating their potential as antioxidants (Ayhan-Kılcıgil et al., 2012).

Antitumor Activity

In oncology research, benzimidazole acetamides have been explored for their antitumor properties. Yurttaş et al. (2015) synthesized benzothiazole derivatives with a pharmacophoric group based on 2-(4-aminophenyl)benzothiazole structure, showing considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial and Antifungal Properties

The antibacterial and antifungal potential of benzimidazole-based compounds has been investigated. Parikh and Joshi (2012) synthesized chalcone derivatives with a benzimidazole motif, which demonstrated significant antimicrobial activities against various pathogens (Parikh & Joshi, 2012).

properties

Product Name

2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide

Molecular Formula

C24H22ClN3O

Molecular Weight

403.9 g/mol

IUPAC Name

2-[2-(2-chlorophenyl)benzimidazol-1-yl]-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C24H22ClN3O/c1-16(2)17-9-4-6-12-20(17)26-23(29)15-28-22-14-8-7-13-21(22)27-24(28)18-10-3-5-11-19(18)25/h3-14,16H,15H2,1-2H3,(H,26,29)

InChI Key

YSZNGVHVTOABOS-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4Cl

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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